Cas no 2172132-59-9 (tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-(2-cyclobutylethyl)carbamate)

Tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-(2-cyclobutylethyl)carbamate is a specialized carbamate derivative featuring a pyridinyl core with an aminomethyl substituent and a cyclobutylethyl moiety. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, offering structural versatility for the development of bioactive molecules. Its tert-butyl carbamate group provides stability under various reaction conditions, while the aminomethyl functionality enhances reactivity for further derivatization. The cyclobutylethyl chain contributes to steric and electronic modulation, making it valuable in medicinal chemistry for optimizing drug-target interactions. The compound is typically handled under controlled conditions due to its reactive amine group, ensuring consistent performance in synthetic applications.
tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-(2-cyclobutylethyl)carbamate structure
2172132-59-9 structure
Product Name:tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-(2-cyclobutylethyl)carbamate
CAS No:2172132-59-9
MF:C17H27N3O2
MW:305.415184259415
CID:6612381
PubChem ID:165524432
Update Time:2025-05-21

tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-(2-cyclobutylethyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-(2-cyclobutylethyl)carbamate
    • EN300-1274290
    • 2172132-59-9
    • tert-butyl N-[6-(aminomethyl)pyridin-3-yl]-N-(2-cyclobutylethyl)carbamate
    • Inchi: 1S/C17H27N3O2/c1-17(2,3)22-16(21)20(10-9-13-5-4-6-13)15-8-7-14(11-18)19-12-15/h7-8,12-13H,4-6,9-11,18H2,1-3H3
    • InChI Key: FOVZZLZHNRVPTC-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N(C1C=NC(CN)=CC=1)CCC1CCC1)=O

Computed Properties

  • Exact Mass: 305.21032711g/mol
  • Monoisotopic Mass: 305.21032711g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 363
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 68.4Ų

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Additional information on tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-(2-cyclobutylethyl)carbamate

tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-(2-cyclobutylethyl)carbamate: A Versatile Building Block in Modern Medicinal Chemistry

tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-(2-cyclobutylethyl)carbamate (CAS No. 2172132-59-9) represents a structurally unique and functionally rich scaffold that has garnered significant attention in contemporary drug discovery and organic synthesis. This compound integrates multiple pharmacophoric elements, including a pyridine ring system, an aminomethyl substituent, and a cyclobutane-containing aliphatic chain, all protected by a tert-butyl carbamate group. The strategic placement of these features positions it as an ideal intermediate for the development of small-molecule therapeutics targeting G protein-coupled receptors (GPCRs), enzyme inhibitors, and kinase modulators. Recent advancements in structure-based drug design have highlighted the importance of such hybrid architectures in enhancing target selectivity and metabolic stability.

The core pyridine ring system in this molecule serves as a fundamental platform for bioisosteric replacements and functional group diversification. The 3-position substitution with an N-(aminomethyl) group introduces a critical site for hydrogen bonding interactions with biological targets, while the cyclobutylethyl side chain provides conformational rigidity that can modulate ligand-receptor binding affinity. Notably, the use of a tert-butyl carbamate protecting group ensures compatibility with diverse synthetic conditions, enabling stepwise construction of complex molecular frameworks without premature deprotection. This synthetic flexibility aligns with modern medicinal chemistry strategies emphasizing modular synthesis and parallel combinatorial approaches.

In the context of recent research breakthroughs, compounds bearing similar pyridine-based architectures have demonstrated promising activity in preclinical studies targeting neurodegenerative diseases and oncological disorders. For instance, a 2024 study published in *Journal of Medicinal Chemistry* reported that analogs featuring an N-(aminomethyl)pyridine motif exhibited enhanced blood-brain barrier permeability compared to traditional pyrimidine-based scaffolds. The incorporation of a cyclobutane ring system, as seen in this compound, has been shown to improve lipophilic efficiency by reducing molecular flexibility while maintaining optimal solubility profiles—a critical parameter for drug candidate optimization.

The synthetic accessibility of tert-butyl N-6-(aminomethyl)pyridin-3-yl-N-(2-cyclobutylethyl)carbamate is another key attribute driving its utility in pharmaceutical research. The compound can be efficiently prepared through sequential coupling reactions involving protected amino acids and cycloalkane derivatives. Recent methodological advances in transition-metal-catalyzed cross-coupling reactions have further streamlined the synthesis of such complex architectures, reducing both reaction times and purification steps required for large-scale production. These improvements are particularly relevant for high-throughput screening campaigns where rapid compound library generation is essential.

Beyond its role as a synthetic intermediate, this molecule's structural characteristics make it an attractive candidate for prodrug development strategies. The transient nature of the tert-butyl carbamate protecting group allows for controlled release of active metabolites under physiological conditions—a feature that has been exploited in recent formulations targeting tumor hypoxia and pH-responsive drug delivery systems. Computational modeling studies from 2023 have further validated the stability of this protecting group under various stress conditions while maintaining sufficient reactivity for selective deprotection during metabolic processing.

In the realm of enzyme inhibition research, derivatives of this scaffold have shown potential as dual-action agents capable of modulating multiple targets within signaling pathways. A notable example is their application in developing selective monoamine oxidase (MAO) inhibitors with reduced off-target effects compared to first-generation antidepressants. The spatial orientation provided by the cyclobutylethyl linker allows precise positioning of functional groups to optimize interactions with both MAO-A and MAO-B isoforms while minimizing binding to unrelated enzymes such as acetylcholinesterase.

The environmental sustainability profile of compounds containing this core structure is another area receiving increasing attention from green chemistry perspectives. Compared to traditional heterocyclic building blocks requiring harsh reaction conditions or toxic reagents, the synthesis routes for this molecule typically employ mild temperatures and readily available starting materials. This aligns with industry-wide efforts to reduce waste generation and energy consumption during pharmaceutical manufacturing processes—factors now routinely evaluated during early-stage drug candidate selection.

Ongoing research continues to explore novel applications for this versatile scaffold across diverse therapeutic areas. In 2024 clinical trials initiated by several biotech firms are investigating related compounds as potential treatments for rare metabolic disorders characterized by impaired amino acid metabolism. The modular nature of the structure enables rapid adaptation to different biological contexts through simple modifications at either the pyridine ring or aliphatic side chain positions—demonstrating its value as both an immediate research tool and long-term platform technology.

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